REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.CCCCCC.[C:12]([N:15]([CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)(=[O:14])[CH3:13].[Cl-].[NH4+]>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.O1CCCC1>[C:12]([N:15]([CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH:36]=[CH:1][CH3:2])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)(=[O:14])[CH3:13] |f:0.1,3.4,5.6|
|
Name
|
n-butyl lithium hexane
|
Quantity
|
6.63 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
N-acetyl-N-(2-formylbenzyl)-2-phenoxyaniline
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(C1=C(C=CC=C1)OC1=CC=CC=C1)CC1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −15 to −10° C
|
Type
|
STIRRING
|
Details
|
by further stirring for an hour
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(C1=C(C=CC=C1)OC1=CC=CC=C1)CC1=C(C=CC=C1)C=CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 859 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |